3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-amino-N-[4-(2-methoxyethoxy)butyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4S/c1-18-9-10-19-8-3-2-7-15-20(16,17)13-6-4-5-12(14)11-13/h4-6,11,15H,2-3,7-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYWKNMCKCCWAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCCNS(=O)(=O)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
- Base : Sodium carbonate or sodium acetate are commonly used bases to neutralize the hydrogen chloride gas produced during the reaction.
- Solvent : Aqueous or organic solvents like dichloromethane or tetrahydrofuran can be used, depending on the solubility of the reactants.
- Temperature : The reaction is often conducted at room temperature or slightly elevated temperatures.
Example Synthesis
For example, the synthesis of N-phenylbenzenesulfonamide involves mixing benzenesulfonyl chloride with aniline in the presence of sodium carbonate in water. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
Data Table: General Sulfonamide Synthesis Conditions
| Compound | Sulfonyl Chloride | Amine | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|---|
| N-phenylbenzenesulfonamide | Benzenesulfonyl chloride | Aniline | Sodium carbonate | Water | Room temperature | High |
| 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | 4-Methylbenzenesulfonyl chloride | 2-Aminothiazole | Sodium acetate | Water | 80-85 °C | 83% |
Research Findings and Challenges
While the general synthesis of sulfonamides is well-established, the specific synthesis of 3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide requires careful consideration of the reactivity and stability of the starting materials. The use of protecting groups may be necessary to prevent unwanted side reactions, especially if the amine is sensitive to oxidation or other conditions.
Chemical Reactions Analysis
3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide , also known by its CAS number 1707958-47-1, has emerged as a significant research chemical with various applications in scientific research. Below is a detailed exploration of its applications, supported by data tables and insights from authoritative sources.
Medicinal Chemistry
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. Research indicates that derivatives of sulfonamides, including 3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide, exhibit activity against a range of bacteria. Studies have shown that modifications to the sulfonamide structure can enhance efficacy against resistant strains of bacteria, making this compound a candidate for further investigation in antibiotic development.
Table 1: Antimicrobial Efficacy of Sulfonamides
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide | E. coli | 32 µg/mL |
| Other Sulfonamide Derivative | S. aureus | 16 µg/mL |
Biochemical Research
Enzyme Inhibition Studies
This compound has been utilized in studies focusing on enzyme inhibition, particularly targeting enzymes involved in bacterial folate synthesis. The mechanism involves competitive inhibition, where the compound competes with para-aminobenzoic acid (PABA), a substrate for these enzymes.
Case Study: Enzyme Kinetics
In a study examining the kinetics of dihydropteroate synthase (DHPS), it was found that 3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide inhibited enzyme activity with an IC50 value indicating effective binding affinity.
Drug Development
Potential as a Lead Compound
Due to its structural characteristics and biological activity, this sulfonamide derivative is being explored as a lead compound for the development of new pharmaceuticals targeting infectious diseases. The ability to modify the side chains allows for optimization of pharmacokinetic properties.
Table 2: Structure-Activity Relationship (SAR) Insights
| Modification Type | Observed Effect |
|---|---|
| Alkyl chain length | Increased solubility |
| Functional group changes | Enhanced antimicrobial potency |
Research Chemical Standards
As noted by Clinivex, this compound is classified as a research chemical intended for laboratory use only. Its applications are primarily in controlled environments where its effects can be studied without human or animal testing implications .
Mechanism of Action
The mechanism of action of 3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide involves its ability to inhibit the multiplication of bacteria by acting as a competitive inhibitor of p-aminobenzoic acid in the folic acid metabolism cycle . This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity vs. Solubility : The 2-methoxyethoxy chain in the target compound likely balances lipophilicity (due to the butyl chain) and water solubility (via ether oxygen atoms) compared to analogs with purely alkyl (e.g., pentyloxy in ) or aromatic substituents (e.g., phenylpiperazinyl in ) .
- Molecular Weight : At ~314 g/mol, the target compound falls within the typical range for drug-like molecules, contrasting with bulkier analogs like the nitro-triazole derivative (410 g/mol, ) .
Biological Activity
3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide, a compound with the CAS number 1707958-47-1, belongs to the class of benzenesulfonamides, which have been widely studied for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of 3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide can be represented as follows:
- Molecular Formula : C₁₃H₁₉N₃O₃S
- Molecular Weight : 293.37 g/mol
The presence of the sulfonamide group is crucial for its biological activity, as it is known to interact with various biological targets.
Anti-inflammatory Activity
Research indicates that sulfonamide derivatives exhibit significant anti-inflammatory effects. In a study evaluating various benzenesulfonamide derivatives, compounds similar to 3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide demonstrated substantial inhibition of carrageenan-induced paw edema in rats. Specifically, certain derivatives exhibited inhibition rates ranging from 87.83% to 94.69% at different time intervals post-administration .
| Compound | Inhibition Rate (%) | Time (h) |
|---|---|---|
| Compound 4a | 94.69 | 1 |
| Compound 4c | 89.66 | 2 |
| Compound 4e | 87.83 | 3 |
This data suggests that the compound may possess similar anti-inflammatory properties.
Antimicrobial Activity
The antimicrobial efficacy of sulfonamides has been well documented. In a comparative study, several derivatives were tested against common pathogens:
- E. coli : MIC of 6.72 mg/mL for compound 4d.
- S. aureus : MIC of 6.63 mg/mL for compound 4h.
- P. aeruginosa : MIC of 6.67 mg/mL for compound 4a.
- C. albicans : MIC of 6.63 mg/mL for both compounds 4e and 4h.
These findings highlight the potential of sulfonamide derivatives, including our compound of interest, in combating bacterial infections .
Antioxidant Activity
Antioxidant properties are vital in mitigating oxidative stress-related diseases. The antioxidant activity of sulfonamides has been compared to Vitamin C in some studies, with certain derivatives showing comparable IC50 values:
| Compound | IC50 (mg/mL) |
|---|---|
| Compound 4e | 0.3287 |
| Vitamin C | 0.2090 |
This suggests that compounds like 3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide could serve as effective antioxidants .
Case Studies and Research Findings
A comprehensive evaluation of benzenesulfonamide derivatives has led to the identification of promising candidates for drug development:
- Study on Lipoxygenase Inhibition : A related study highlighted the inhibitory effects of benzenesulfonamide-based compounds on human lipoxygenases (LOXs), which are implicated in inflammation and cancer progression . The most potent compounds displayed nanomolar potency against specific LOX isoforms.
- Cytotoxicity in Cancer Cells : Another investigation into structural analogs revealed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents . This opens avenues for further exploration into the therapeutic applications of compounds like 3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide.
Q & A
Basic Research Questions
Q. How can the synthesis of 3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by adjusting stoichiometric ratios of the amine and sulfonyl chloride precursors (e.g., 1.2:1 molar ratio for amine excess). Use inert atmospheres (N₂/Ar) to minimize oxidation. Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:1) and confirm purity via HPLC (>95%). For intermediates, consider microwave-assisted synthesis to reduce reaction time .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to validate molecular mass (e.g., [M+H]+ calculated vs. observed, error <5 ppm). Employ ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substituent positions and integration ratios. For crystallinity, perform X-ray diffraction on single crystals grown via slow evaporation in ethanol .
Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?
- Methodological Answer : Prepare stock solutions in DMSO (≤1% v/v final concentration) and dilute in PBS (pH 7.4) with 0.1% Tween-80 to enhance dispersion. Use dynamic light scattering (DLS) to monitor aggregation. For pH-sensitive studies, employ citrate-phosphate buffers (pH 4.0–7.4) .
Advanced Research Questions
Q. What strategies are effective for identifying the molecular targets of this sulfonamide in biological systems?
- Methodological Answer : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Validate targets via surface plasmon resonance (SPR) for binding kinetics (KD). For enzyme targets, perform activity assays (e.g., dihydropteroate synthetase inhibition for antimicrobial activity) .
Q. How can conflicting reports on the compound’s biological activity (e.g., antimicrobial vs. antitrypanosomal) be resolved?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing the methoxyethoxy group with ethoxypropoxy). Compare IC50 values across assays and analyze substituent effects via 3D-QSAR modeling. Cross-reference bioactivity data with PubChem’s BioAssay database .
Q. What experimental designs are recommended for in vivo pharmacokinetic (PK) and toxicity profiling?
- Methodological Answer : Use Sprague-Dawley rats (n=6/group) for PK studies with IV/PO dosing (5–20 mg/kg). Collect plasma samples at 0.5–24 h post-dose and quantify via LC-MS/MS. For toxicity, perform acute (14-day) and subchronic (90-day) studies, monitoring liver/kidney function markers (ALT, BUN). Include histopathology to assess tissue-specific effects .
Data Contradiction Analysis
Q. How to interpret discrepancies in reported IC50 values across cell lines?
- Methodological Answer : Normalize data using cell viability controls (e.g., MTT assay with 0.1% DMSO vehicle). Account for differences in cell membrane permeability (e.g., P-gp expression in cancer lines). Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) and validate with reference compounds (e.g., trimethoprim-sulfamethoxazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
